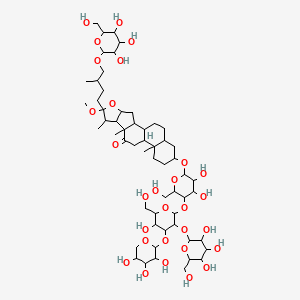
Chloromaloside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromaloside B: is a steroidal saponin compound isolated from the plant species Chlorophytum malayense. It belongs to the furostane type of saponins and is known for its complex glycosidic structure. The compound has attracted significant interest due to its potential pharmacological properties, including cytotoxicity against cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chloromaloside B involves multiple steps, starting from the extraction of the plant material. The process typically includes:
Extraction: The plant material is extracted using solvents like methanol or ethanol.
Isolation: The extract is subjected to chromatographic techniques such as column chromatography to isolate the saponins.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Optimization of these processes for higher yield and purity would be essential for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Chloromaloside B undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Aglycone (neo-hecogenin or neo-tigogenin) and various sugar moieties.
Oxidation: Corresponding ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference compound for the study of steroidal saponins and their chemical properties.
Biology: Investigated for its cytotoxic effects on cancer cell lines, making it a potential candidate for anticancer research.
Medicine: Explored for its potential therapeutic effects, including its role as an immunostimulant and its cytotoxic properties.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Wirkmechanismus
The mechanism of action of Chloromaloside B involves its interaction with cellular membranes and proteins. The compound is known to:
Disrupt Cell Membranes: The saponin structure allows it to interact with and disrupt cell membranes, leading to cell lysis.
Inhibit Enzymes: this compound can inhibit certain enzymes involved in cell proliferation, contributing to its cytotoxic effects.
Induce Apoptosis: The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Chloromaloside B is part of a group of saponins isolated from Chlorophytum species. Similar compounds include:
Chloromaloside A: A spirostane-type saponin with similar cytotoxic properties.
Chloromaloside C: Another spirostane-type saponin with different sugar moieties.
Chloromaloside D: Similar to this compound but with variations in the glycosidic structure.
Uniqueness: this compound is unique due to its furostane structure, which differentiates it from the spirostane-type saponins. This structural difference may contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
132998-90-4 |
|---|---|
Molekularformel |
C57H94O29 |
Molekulargewicht |
1243.3 g/mol |
IUPAC-Name |
16-[3,4-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one |
InChI |
InChI=1S/C57H94O29/c1-21(19-76-50-44(72)40(68)37(65)30(15-58)79-50)8-11-57(75-5)22(2)35-29(86-57)13-27-25-7-6-23-12-24(9-10-55(23,3)26(25)14-34(63)56(27,35)4)78-52-46(74)42(70)47(33(18-61)82-52)83-54-49(85-53-45(73)41(69)38(66)31(16-59)80-53)48(39(67)32(17-60)81-54)84-51-43(71)36(64)28(62)20-77-51/h21-33,35-54,58-62,64-74H,6-20H2,1-5H3 |
InChI-Schlüssel |
UEVGVDDRWSGCOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


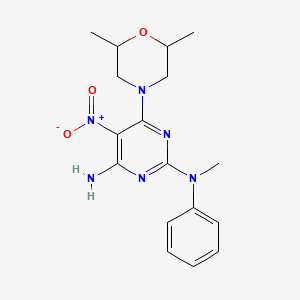

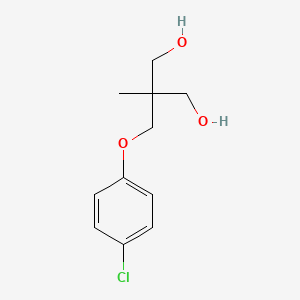
![N-(3-ethoxypropyl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B14158927.png)
![2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158939.png)
![4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B14158945.png)
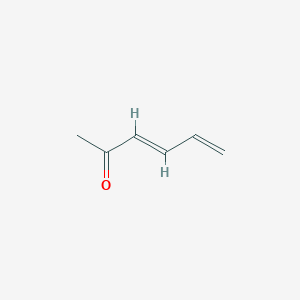
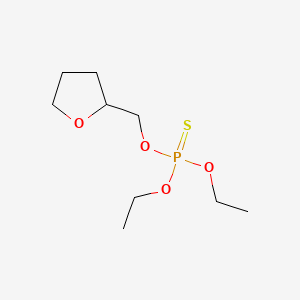
![(2Z)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14158963.png)
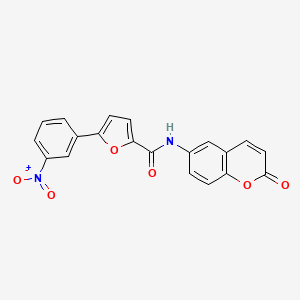
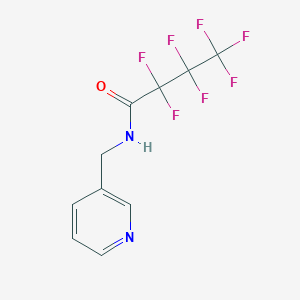
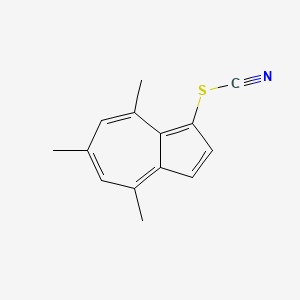
![3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14158992.png)

